N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
Brand Name: Vulcanchem
CAS No.: 1219137-58-2
VCID: VC6305363
InChI: InChI=1S/C31H37N5O4S/c1-3-26(29(38)33-21-12-5-4-6-13-21)41-31-35-23-15-9-8-14-22(23)28-34-24(30(39)36(28)31)17-18-27(37)32-19-20-11-7-10-16-25(20)40-2/h7-11,14-16,21,24,26H,3-6,12-13,17-19H2,1-2H3,(H,32,37)(H,33,38)
SMILES: CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC
Molecular Formula: C31H37N5O4S
Molecular Weight: 575.73

N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide

CAS No.: 1219137-58-2

Cat. No.: VC6305363

Molecular Formula: C31H37N5O4S

Molecular Weight: 575.73

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide - 1219137-58-2

Specification

CAS No. 1219137-58-2
Molecular Formula C31H37N5O4S
Molecular Weight 575.73
IUPAC Name N-cyclohexyl-2-[[2-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Standard InChI InChI=1S/C31H37N5O4S/c1-3-26(29(38)33-21-12-5-4-6-13-21)41-31-35-23-15-9-8-14-22(23)28-34-24(30(39)36(28)31)17-18-27(37)32-19-20-11-7-10-16-25(20)40-2/h7-11,14-16,21,24,26H,3-6,12-13,17-19H2,1-2H3,(H,32,37)(H,33,38)
Standard InChI Key BRHCXIOUFQPIMA-UHFFFAOYSA-N
SMILES CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC

Introduction

N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a complex organic compound featuring a unique combination of functional groups, including a 2-methoxyphenyl ring, an imidazoquinazoline core, and a butanamide side chain. This compound is structurally similar to other imidazoquinazoline derivatives, which have been studied for their potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, similar to other imidazoquinazoline derivatives:

  • Formation of the Imidazoquinazoline Core: Achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the 2-Methoxyphenyl Ring: This step involves attaching the 2-methoxyphenyl ring to the imidazoquinazoline core via a carbamoylation reaction.

  • Attachment of the Butanamide Side Chain: Typically done through a nucleophilic substitution reaction.

  • Cyclohexyl Group Introduction: Often achieved through a reductive amination reaction.

Biological Activity

While specific biological activity data for N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is not readily available, compounds with similar structures have shown potential in various biological assays. These include interactions with enzymes or receptors that could lead to therapeutic applications.

Research Findings and Future Directions

Given the structural complexity and potential biological relevance of this compound, further research is needed to fully elucidate its mechanisms of action and biological effects. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.

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